molecular formula C17H15NO5 B5856334 ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate CAS No. 333432-71-6

ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate

Cat. No. B5856334
CAS RN: 333432-71-6
M. Wt: 313.30 g/mol
InChI Key: MNAPLMLDXHLQRT-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate, commonly known as EBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.36 g/mol.

Scientific Research Applications

EBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, EBA has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. EBA has also been investigated for its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
In drug discovery, EBA has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. By modifying the chemical structure of EBA, researchers can create analogs that exhibit enhanced activity and selectivity against specific targets.
In materials science, EBA has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. These materials have potential applications in fields such as catalysis, energy storage, and biomedicine.

Mechanism of Action

The mechanism of action of EBA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. EBA has been shown to inhibit the activity of topoisomerase I and II, enzymes that are essential for DNA replication and transcription. EBA also inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival.
Biochemical and Physiological Effects
EBA has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, EBA induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation and tumor growth. EBA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
In addition to its anticancer effects, EBA has been shown to exhibit neuroprotective and anti-inflammatory properties. EBA has been shown to protect neurons against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of EBA is its potent antitumor activity against a range of cancer cell lines. EBA also exhibits a favorable toxicity profile, with low toxicity in normal cells and tissues. This makes EBA an attractive candidate for further development as a therapeutic agent for cancer and other diseases.
However, there are also limitations to the use of EBA in lab experiments. EBA is a complex molecule that requires careful synthesis and purification to ensure high yield and purity. This can be time-consuming and costly, particularly for large-scale production. In addition, the mechanism of action of EBA is not fully understood, which makes it difficult to optimize its activity and selectivity against specific targets.

Future Directions

Despite the challenges associated with the use of EBA in lab experiments, there are many future directions for research on this compound. One area of focus is the development of novel analogs of EBA with improved pharmacological properties. By modifying the chemical structure of EBA, researchers can create compounds with enhanced activity and selectivity against specific targets.
Another area of focus is the investigation of the mechanism of action of EBA. By understanding how EBA interacts with key enzymes and signaling pathways, researchers can optimize its activity and develop more effective therapeutic agents.
Finally, EBA has potential applications in fields beyond medicinal chemistry, such as materials science and catalysis. By exploring these applications, researchers can uncover new uses for this versatile compound and expand its potential impact.

Synthesis Methods

EBA is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then treated with ethyl chloroformate to produce EBA. The synthesis of EBA is a complex process that requires careful control of reaction conditions to ensure high yield and purity.

properties

IUPAC Name

ethyl 4-(1,3-benzodioxole-5-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-21-17(20)11-3-6-13(7-4-11)18-16(19)12-5-8-14-15(9-12)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAPLMLDXHLQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186965
Record name Methylenedioxybenzoyl ethyl PABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylenedioxybenzoyl ethyl PABA

CAS RN

333432-71-6
Record name Methylenedioxybenzoyl ethyl PABA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333432716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenedioxybenzoyl ethyl PABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLENEDIOXYBENZOYL ETHYL PABA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U05P81M8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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